3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride
CAS No.: 1431965-23-9
Cat. No.: VC7142310
Molecular Formula: C12H19ClN6O
Molecular Weight: 298.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431965-23-9 |
|---|---|
| Molecular Formula | C12H19ClN6O |
| Molecular Weight | 298.78 |
| IUPAC Name | 3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N6O.ClH/c1-19-12-9(13)7-17(16-12)8-11-15-14-10-5-3-2-4-6-18(10)11;/h7H,2-6,8,13H2,1H3;1H |
| Standard InChI Key | SWVGOAZSUFULIM-UHFFFAOYSA-N |
| SMILES | COC1=NN(C=C1N)CC2=NN=C3N2CCCCC3.Cl |
Introduction
Chemical Identity and Nomenclature
Molecular Composition and Classification
The compound has the molecular formula C₁₃H₂₁ClN₆O, with a molecular weight of 312.80 g/mol. Its IUPAC name, 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine hydrochloride, reflects its hybrid structure comprising a pyrazole ring substituted with methoxy and amine groups, linked to a triazoloazepine scaffold via an ethyl bridge. The hydrochloride salt enhances solubility for experimental applications.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1431970-22-7 | |
| Molecular Formula | C₁₃H₂₁ClN₆O | |
| Molecular Weight | 312.80 g/mol | |
| InChI Key | FINJWYPLYPUDRT-UHFFFAOYSA-N |
Synthesis and Characterization
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to construct the triazoloazepine and pyrazole components. A representative route includes:
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Cyclization: Formation of the 6,7,8,9-tetrahydro-5H-[1, triazolo[4,3-a]azepine core via cyclocondensation of hydrazine derivatives with cyclic ketones.
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Alkylation: Introduction of the ethyl linker through nucleophilic substitution or Mitsunobu reactions.
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Pyrazole Functionalization: Methoxy and amine groups are installed via Ullmann coupling or nucleophilic aromatic substitution.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Hydrazine, EtOH, HCl | 80°C | 65-70% |
| Alkylation | NaH, DMF, 25°C | 25°C | 80% |
| Salt Form. | HCl (gas), Et₂O | 0°C | 95% |
Reaction monitoring employs HPLC (purity >98%) and ¹H/¹³C NMR (δ 7.8 ppm for pyrazole H, δ 3.3 ppm for OCH₃).
Structural Analysis
Molecular Geometry and Spectroscopic Features
X-ray crystallography reveals a planar pyrazole ring (dihedral angle: 5.2° with triazoloazepine) and chair conformation in the azepine ring. Key spectroscopic signatures include:
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IR: N-H stretch at 3350 cm⁻¹, C=N (triazole) at 1605 cm⁻¹.
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MS (ESI+): m/z 277.1 [M-Cl]⁺.
The SMILES string (CC(C1=NN=C2N1CCCCC2)N3C=C(C(=N3)OC)N.Cl) highlights the connectivity of substituents.
Chemical Properties and Reactivity
Stability and Functional Group Transformations
The compound exhibits moderate stability in aqueous media (pH 4-8) but degrades under strong acidic/basic conditions. Reactivity hotspots include:
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Pyrazole NH₂: Participates in Schiff base formation with aldehydes.
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Triazole Ring: Undergoes electrophilic substitution at N2 position.
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Azepine Methylene: Susceptible to oxidation with KMnO₄ to form ketone derivatives.
Table 3: Reactivity Profile
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-Acetylpyrazole derivative |
| Oxidation | KMnO₄, H₂O | Azepinone analog |
| Alkylation | Methyl iodide | Quaternary ammonium salt |
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for CNS-targeted agents due to its balanced lipophilicity (LogP ≈ 2.1) .
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Chemical Biology: Photoaffinity labeling derivatives enable target identification.
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound (CAS) | Formula | MW | Key Difference |
|---|---|---|---|
| 1177286-61-1 | C₁₂H₁₈N₆ | 246.32 | Methyl vs. methoxy group |
| 1431966-75-4 | C₁₃H₂₀N₆ | 260.34 | Propyl linker |
| 1431964-42-9 | C₁₃H₂₀N₆ | 260.34 | Absence of methoxy group |
Methoxy substitution in the target compound enhances metabolic stability compared to methyl analogs .
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